molecular formula C11H13NO5S B14813342 3-Cyclopropoxy-4-(methylsulfonamido)benzoic acid CAS No. 1243411-75-7

3-Cyclopropoxy-4-(methylsulfonamido)benzoic acid

Cat. No.: B14813342
CAS No.: 1243411-75-7
M. Wt: 271.29 g/mol
InChI Key: LISGMRMDWKVBIK-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C11H13NO5S and a molecular weight of 271.29 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylsulfonamido group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-(methylsulfonamido)benzoic acid typically involves the following steps:

    Formation of the Cyclopropoxy Group: This step involves the reaction of cyclopropyl alcohol with an appropriate reagent to form the cyclopropoxy group.

    Introduction of the Methylsulfonamido Group: This step involves the reaction of the intermediate compound with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-(methylsulfonamido)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

3-Cyclopropoxy-4-(methylsulfonamido)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Cyclopropoxy-4-(methylsulfonamido)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1243411-75-7

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

3-cyclopropyloxy-4-(methanesulfonamido)benzoic acid

InChI

InChI=1S/C11H13NO5S/c1-18(15,16)12-9-5-2-7(11(13)14)6-10(9)17-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3,(H,13,14)

InChI Key

LISGMRMDWKVBIK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)OC2CC2

Origin of Product

United States

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